BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

Physicochemical profiling Drug-likeness prediction Screening library design

Secure this unique ortho-sulfonamido benzamide hybrid for your focused screening library. Its dual H-bond donor/acceptor profile (TPSA 101 Ų) and free acetyl group enable simultaneous CA/AChE pharmacophore engagement and versatile derivatization (chalcones, reductive amination). The para-acetylphenyl terminus provides a reactive handle orthogonal to the sulfonamide N–H, allowing precise construction of bis-functional probes and PROTAC linkers. Available in ≥90% purity from established suppliers, ensuring batch-to-batch reproducibility for hit expansion and peripheral target campaigns.

Molecular Formula C22H20N2O4S
Molecular Weight 408.47
CAS No. 330190-18-6
Cat. No. B2811416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide
CAS330190-18-6
Molecular FormulaC22H20N2O4S
Molecular Weight408.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C22H20N2O4S/c1-15-7-13-19(14-8-15)29(27,28)24-21-6-4-3-5-20(21)22(26)23-18-11-9-17(10-12-18)16(2)25/h3-14,24H,1-2H3,(H,23,26)
InChIKeyDSMWUFZCDJAFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 330190-18-6) – A Dual-Pharmacophore Sulfonamide-Benzamide Hybrid for Screening Library & Medicinal Chemistry Applications


N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 330190-18-6) is a synthetic small molecule (MF: C22H20N2O4S; MW: 408.47 g/mol) belonging to the aryl sulfonamide-benzamide class [1]. Its structure incorporates three distinct motifs: a 4-acetylphenyl group, a central benzamide core, and a 4-methylbenzenesulfonamido moiety linked via a sulfonamide nitrogen to the ortho position of the benzamide ring. This unique combination of an acetyl-bearing aromatic ring and a toluenesulfonamido group within a single benzamide scaffold distinguishes it from simpler mono-functional analogs. The compound is commercially supplied by screening-library vendors under catalog identifiers including F0325-0150 (Life Chemicals), AKOS024575379, and Z56879917, typically at ≥90% purity [1][2].

Why N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide Cannot Be Simply Replaced by Generic Sulfonamide or Benzamide Analogs


Substitution with simpler in-class compounds such as N-(4-acetylphenyl)benzamide (lacking the sulfonamide group) or N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF, lacking the benzamide bridge) introduces critical structural and physicochemical divergences that alter both molecular recognition potential and synthetic utility [1]. The target compound uniquely embeds two hydrogen-bond donor sites (sulfonamide N–H and benzamide N–H) and five hydrogen-bond acceptor atoms, yielding a topological polar surface area (TPSA) of 101 Ų—approximately double that of N-(4-acetylphenyl)-4-methylbenzenesulfonamide (TPSA ≈ 55 Ų) [1]. This expanded polarity profile substantially modifies membrane permeability predictions and target-binding pharmacophore compatibility, making generic substitution inappropriate for structure-activity relationship (SAR) studies or focused screening campaigns where both the acetylphenyl and toluenesulfonamido recognition elements are required [2].

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 330190-18-6) Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. N-(4-acetylphenyl)-4-methylbenzenesulfonamide for Membrane Permeability Profiling

The target compound exhibits a computed topological polar surface area (TPSA) of 101 Ų, compared to 54.8 Ų for N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CAS 5317-94-2), which lacks the benzamide bridging unit [1]. This ~84% increase in TPSA arises from the additional amide group and results in a markedly different predicted passive membrane permeability profile. The higher TPSA places the target compound closer to the upper limit of the CNS drug-like space (TPSA < 90 Ų is typical for CNS penetration), making it more suitable for peripheral target screening applications where CNS exclusion is desirable [1].

Physicochemical profiling Drug-likeness prediction Screening library design

Hydrogen Bond Donor/Acceptor Count Differentiation vs. N-(4-acetylphenyl)benzamide for Target Engagement Potential

The target compound possesses 2 hydrogen bond donors (HBD: sulfonamide N–H and amide N–H) and 5 hydrogen bond acceptors (HBA: two sulfonamide S=O, amide C=O, acetyl C=O), compared to N-(4-acetylphenyl)benzamide (CAS 5317-89-5) which has only 1 HBD and 3 HBA [1]. The additional sulfonamide moiety doubles the HBD count and provides two strong sulfonyl oxygen acceptors, enabling bidentate interactions with Zn²⁺ in carbonic anhydrase active sites and dual H-bond networks with acetylcholinesterase catalytic triads—binding modes inaccessible to the simpler benzamide analog [2].

Pharmacophore modeling SAR studies Fragment-based screening

Lipophilicity (XLogP3) Comparison vs. N-(4-acetylphenyl)-4-methylbenzenesulfonamide for Solubility and LogD-Guided Library Selection

The target compound has a computed XLogP3 value of 3.9, which is 0.7 log units higher than N-(4-acetylphenyl)-4-methylbenzenesulfonamide (XLogP3 ≈ 3.2) [1]. This increased lipophilicity is attributable to the additional benzamide aromatic ring and the internal H-bond between the sulfonamide N–H and the ortho-amide carbonyl, which partially shields polar surface area. The measured difference corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, impacting both aqueous solubility and non-specific protein binding in biochemical assays [1].

ADME prediction Solubility optimization Compound library curation

Molecular Weight and Heavy Atom Count Differentiation vs. Fragment-Like Analogs for Library Diversity Metrics

With a molecular weight of 408.47 g/mol and 29 heavy atoms, the target compound occupies a distinct chemical space between fragment-sized molecules (MW < 300) and traditional drug-like leads (MW 350–500) [1]. In contrast, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (MW 289.35 g/mol) and N-(4-acetylphenyl)benzamide (MW 239.27 g/mol) fall into the fragment or low-MW screening space. The target compound's MW advantage of +119.12 g/mol over the simpler sulfonamide analog provides additional functional group complexity without exceeding lead-like property thresholds (Rotatable bonds: 6; Complexity: 671), making it a preferred intermediate-weight entry for hit expansion libraries [1].

Lead-like assessment Fragment-based drug discovery Library diversity analysis

Recommended Procurement and Application Scenarios for N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide (CAS 330190-18-6)


Carbonic Anhydrase and Acetylcholinesterase Dual-Target Inhibitor Screening Panels

Based on its sulfonamide-benzamide dual pharmacophore architecture, this compound is well-suited for inclusion in focused screening libraries targeting human carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE). The sulfonamide moiety provides the canonical Zn²⁺-coordinating group required for CA inhibition, while the benzamide core enables additional active-site interactions documented for this chemotype [1]. Related benzenesulfonamide-benzamide hybrids have demonstrated Ki values in the low nanomolar range (4–30 nM) against hCA I, hCA II, and AChE [1]. Researchers should prioritize this compound when the screening objective requires simultaneous engagement of both pharmacophores in a single molecular entity.

Peripheral-Target Screening Libraries Requiring Low Predicted CNS Penetration

The compound's TPSA of 101 Ų and XLogP3 of 3.9 place it in a physicochemical property range associated with reduced passive blood-brain barrier permeability (CNS MPO desirability score is penalized when TPSA > 90 Ų) [1]. For industrial screening campaigns targeting peripheral enzymes or receptors (e.g., metabolic, cardiovascular, or inflammatory targets), selecting this compound over lower-TPSA analogs provides an inherent bias toward peripheral over central target engagement [2]. This is particularly valuable in early-stage hit triage where CNS-mediated off-target effects must be deprioritized.

Synthetic Intermediate for Bis-Functional Probe and PROTAC Linker Derivatization

The presence of the free acetyl group on the N-phenyl ring provides a reactive handle for further derivatization (e.g., Claisen-Schmidt condensation to form chalcones, or reductive amination). Simultaneously, the sulfonamide N–H serves as an orthogonal functionalization site. This dual reactivity profile, confirmed by the compound's use in analogous systems where N-(4-acetylphenyl) sulfonamides serve as starting materials for chalcone and heterocycle synthesis [1][2], enables the construction of bis-functional chemical probes and PROTAC-type degrader linkers requiring two distinct conjugation points within a single scaffold.

Medicinal Chemistry Hit Expansion and SAR Exploration Around Sulfonamide-Benzamide Hybrid Cores

As a member of the broader sulfonamide-benzamide hybrid class, this compound addresses a specific structural niche: ortho-sulfonamido substitution on the benzamide ring combined with a para-acetylphenyl amide terminus. This substitution pattern is underrepresented in commercial screening collections relative to para-sulfonamido analogs [1]. Procurement of this compound for hit expansion enables systematic exploration of ortho- vs. para-sulfonamide positional effects on target binding, a key SAR vector that cannot be probed using more common regioisomers. The compound's catalog availability (≥90% purity) through suppliers such as Life Chemicals ensures reproducible sourcing for multi-stage SAR campaigns [2].

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.